Acetophenone, 2-[(p-nitrophenyl)imino]-
Description
Acetophenone, 2-[(p-nitrophenyl)imino]- is a substituted acetophenone derivative characterized by an imino group (-NH-) at the 2-position of the acetophenone backbone, linked to a p-nitrophenyl moiety. This compound has been identified as a minor constituent (0.05%) in the methanol extract of Millettia pachycarpa root, where it contributes to the plant’s reported biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Properties
CAS No. |
113628-30-1 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C14H10N2O3/c17-14(11-4-2-1-3-5-11)10-15-12-6-8-13(9-7-12)16(18)19/h1-10H |
InChI Key |
SUHDWQQBPVZIAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of Acetophenone and p-Nitroaniline
The most widely reported synthesis involves the acid-catalyzed condensation of acetophenone with p-nitroaniline. This method leverages the reactivity of the ketone group toward primary amines under acidic conditions, forming the imine linkage.
Procedure :
- Reagent Preparation : A mixture of acetophenone (10 mmol) and p-nitroaniline (10 mmol) is dissolved in absolute ethanol (20 mL).
- Catalyst Addition : Aniline hydrochloride (11.5 mmol) is introduced to protonate the carbonyl oxygen, enhancing electrophilicity.
- Reaction Conditions : The solution is refluxed at 80°C for 1 hour, during which the Schiff base forms via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
- Workup : Cooling the reaction mixture induces crystallization. The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture to yield pale-yellow crystals (reported yield: ~65–75%).
Mechanistic Insights :
The reaction proceeds through a two-step mechanism:
- Protonation : The carbonyl oxygen of acetophenone is protonated by the aniline hydrochloride catalyst, increasing the electrophilicity of the carbonyl carbon.
- Nucleophilic Attack and Dehydration : The amine group of p-nitroaniline attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the imine product.
Optimization Strategies :
- Catalyst Screening : Substituting aniline hydrochloride with boron trifluoride etherate (BF₃·OEt₂) enhances reaction efficiency by stabilizing the transition state through Lewis acid coordination.
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) reduce side reactions such as enolization but may require higher temperatures (>100°C) for completion.
Boron Trifluoride-Mediated Synthesis
Boron trifluoride (BF₃) serves as an effective Lewis acid catalyst for large-scale preparations, minimizing byproduct formation.
Procedure :
- Reagent Mixing : p-Nitroaniline (20 mmol) is dissolved in excess acetophenone (80 mmol), acting as both reactant and solvent.
- Catalyst Introduction : BF₃ etherate (20 mmol) is added dropwise at 0–5°C to prevent exothermic side reactions.
- Reaction Duration : The mixture is stirred at room temperature for 24 hours, ensuring complete imine formation.
- Isolation : The product is precipitated by pouring the reaction mixture over crushed ice, filtered, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Advantages :
- Yield Improvement : This method achieves yields exceeding 80% due to the superior electrophilic activation by BF₃.
- Scalability : Excess acetophenone simplifies product isolation by acting as a solvent, reducing purification steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Infrared (IR) Spectroscopy
- Strong absorption at 1680 cm⁻¹ (C=O stretch),
- Sharp band at 1595 cm⁻¹ (C=N stretch),
- Bands at 1520 cm⁻¹ and 1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches).
Comparative Analysis of Synthetic Routes
| Parameter | Aniline Hydrochloride Method | BF₃ Etherate Method |
|---|---|---|
| Catalyst Cost | Low | Moderate |
| Reaction Time | 1 hour | 24 hours |
| Yield | 65–75% | >80% |
| Byproducts | Minimal | Negligible |
| Scalability | Moderate | High |
Applications and Derivatives
Acetophenone, 2-[(p-nitrophenyl)imino]- functions as a ligand in transition metal complexes, imparting redox activity for catalytic applications. Nitro-group reduction yields the corresponding amine, enabling access to polyfunctionalized Schiff bases for optoelectronic materials.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-[(p-nitrophenyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino-substituted imines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include nitro-substituted benzaldehydes, amino-substituted imines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetophenone, 2-[(p-nitrophenyl)imino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetophenone, 2-[(p-nitrophenyl)imino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of acetophenone derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase thermal stability and reactivity in electrophilic substitutions. For example, 2'-nitroacetophenone’s nitro group directs further substitutions to meta positions .
- Imino Group (-NH-): Enhances hydrogen-bonding capacity and metal coordination, making the compound relevant in bioactivity (e.g., antimicrobial effects in Millettia pachycarpa) .
- Halogen Substituents: Bromo and fluoro groups in 4'-bromo-2-(4-fluorophenyl)acetophenone improve lipophilicity, favoring membrane penetration in biological systems .
Q & A
Q. What are the established synthetic routes for preparing 2-[(p-nitrophenyl)imino]acetophenone?
The compound can be synthesized via condensation reactions between p-nitroaniline derivatives and acetophenone precursors. For example, nitro-substituted acetophenones are often prepared using phenylhydrazine hydrochloride or similar reagents under controlled conditions (e.g., reflux in ethanol with acid catalysis). Optimization of reaction time and temperature is critical to achieving high yields . Confirmation of the imino (C=N) bond formation is typically done via spectroscopic methods such as IR and NMR .
Q. Which spectroscopic techniques are most effective for characterizing the imino functional group in this compound?
- IR spectroscopy : The disappearance of the carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and the appearance of a sharp C=N stretch (~1600–1640 cm⁻¹) confirm successful imine formation.
- ¹H NMR : The absence of a ketone proton signal and the presence of aromatic protons adjacent to the nitro and imino groups provide structural validation.
- Mass spectrometry : Molecular ion peaks and fragmentation patterns align with the expected molecular formula (e.g., C₁₄H₁₁N₂O₃) .
Q. How can single-crystal X-ray diffraction (SCXRD) aid in resolving the molecular structure of this compound?
SCXRD using programs like SHELX (e.g., SHELXL for refinement) provides precise bond lengths, angles, and confirmation of the imino group geometry. This method is particularly useful for distinguishing between potential tautomers (e.g., enamine vs. imine forms) and verifying nitro group orientation .
Q. What safety precautions are recommended when handling nitro- and imino-containing compounds like this?
Although specific toxicological data may be limited, general precautions include:
- Avoiding inhalation of dust (use fume hoods).
- Wearing gloves and eye protection to prevent skin/eye contact.
- Storing the compound in a cool, dry environment away from oxidizing agents due to the nitro group’s potential reactivity .
Advanced Research Questions
Q. How does the nitro substituent influence the compound’s electronic properties and reactivity?
The electron-withdrawing nitro group stabilizes the imino moiety via resonance, enhancing electrophilic character at the nitrogen atom. This can be quantified using cyclic voltammetry to measure reduction potentials, where the nitro group typically exhibits a distinct redox peak (e.g., -0.5 to -1.0 V vs. SCE) . Computational studies (DFT) can further model charge distribution and frontier molecular orbitals to predict reactivity in nucleophilic or electrophilic reactions.
Q. What experimental strategies can resolve contradictions in spectral data for tautomeric forms (e.g., imine vs. enamine)?
Q. How can reaction yields be optimized for derivatives of 2-[(p-nitrophenyl)imino]acetophenone in cyclization reactions?
Based on analogous systems (e.g., oxazole formation from amino ketones), key factors include:
- Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O can enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve reaction rates.
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring can direct regioselectivity, as seen in yields varying from 61% to 95% in similar cyclizations .
Q. What methodologies are recommended for analyzing environmental degradation products of this compound?
- High-resolution LC-MS : Identify breakdown products (e.g., nitroso or amine derivatives).
- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during photolysis or hydrolysis.
- Quantum mechanical calculations : Predict degradation pathways using software like Gaussian to model bond dissociation energies .
Data Contradiction Analysis
Q. Why might computational models fail to predict the compound’s experimental redox behavior accurately?
Discrepancies often arise from solvent effects, counterion interactions, or approximations in density functional theory (DFT) methods. Empirical correction factors or hybrid functionals (e.g., B3LYP with implicit solvation models) can improve agreement with experimental reduction potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
